N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is not a drug itself but serves as a crucial intermediate in the synthesis of Imatinib mesylate, a highly successful targeted cancer therapy drug commercially known as Glivec® []. The specific role of this intermediate involves linking the essential pyrimidine and aromatic rings present in the final drug molecule [].
Research suggests that N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine may possess inhibitory activity against protein kinase C (PKC), a family of enzymes involved in various cellular processes, including cell proliferation, differentiation, and survival []. However, further investigation is needed to fully understand its potential as a therapeutic agent.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, also known by its CAS number 152460-10-1, is a chemical compound with the molecular formula . This compound features a pyrimidineamine structure that is significant in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. It acts as an intermediate in the synthesis of Imatinib Mesylate, a well-known therapeutic agent used in treating certain types of cancer, including chronic myeloid leukemia and gastrointestinal stromal tumors .
As mentioned earlier, imatinib's primary mechanism of action involves targeting specific protein kinases. In particular, it is highly effective against BCR-ABL, a fusion protein resulting from a chromosomal translocation observed in CML. By binding to the ATP binding pocket of BCR-ABL, imatinib prevents it from phosphorylating downstream targets, thereby interrupting the uncontrolled growth and proliferation of cancer cells.
Imatinib is generally well-tolerated, but common side effects include nausea, vomiting, diarrhea, and fatigue. It can also interact with other medications, so careful monitoring is crucial during treatment.
Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, while lithium aluminum hydride and sodium borohydride are often used for reduction processes .
The biological activity of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is primarily linked to its role as a selective inhibitor of protein kinases. It has shown potential in inhibiting the Bcr-Abl tyrosine kinase pathway, which is crucial for the proliferation of certain cancer cells. Additionally, it exhibits antimycobacterial properties, inhibiting the synthesis of fatty acids essential for the cell wall of Mycobacterium tuberculosis, thus indicating its potential use in treating tuberculosis .
Several methods have been developed for synthesizing N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine:
One notable patent describes a synthetic route that includes specific reaction conditions and reagents that optimize the formation of this compound .
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine has several applications:
Interaction studies involving N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine have demonstrated its ability to inhibit specific protein kinases effectively. These studies often focus on its binding affinity to target enzymes and how it alters cellular signaling pathways. The compound's interactions with various biological targets make it a subject of interest for further pharmacological research, particularly in oncology and infectious disease treatment .
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 298217-37-5 | 0.82 |
| 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | 0.76 |
| 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide | 404844-11-7 | 0.73 |
| Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | 64156997 | 0.72 |
These compounds exhibit varying degrees of similarity based on their structural components but differ in their biological activities and applications. The unique combination of functional groups in N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine contributes to its specific therapeutic effects, distinguishing it from these similar compounds .
Irritant;Health Hazard;Environmental Hazard